1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide

描述

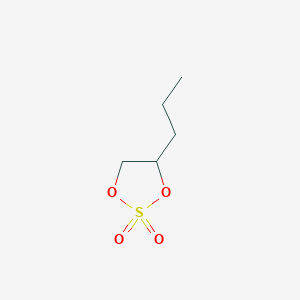

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide is a chemical compound with the molecular formula C5H10O4S. It is a colorless liquid that plays a significant role in various industrial and scientific applications. This compound is known for its unique structure, which includes a dioxathiolane ring with a propyl group and two dioxide groups.

准备方法

The synthesis of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide typically involves the reaction of 1,2-pentanediol with sulfur dioxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Reaction Setup: The reaction is set up in a suitable solvent, such as dichloromethane, under an inert atmosphere.

Addition of Reagents: 1,2-pentanediol is added to the reaction mixture, followed by the slow addition of sulfur dioxide.

Reaction Conditions: The reaction is maintained at a low temperature (around 0-5°C) to control the exothermic nature of the reaction.

Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain the desired compound with high purity

化学反应分析

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the dioxide groups to sulfide groups using reducing agents like lithium aluminum hydride.

Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form the corresponding diol and sulfur dioxide

科学研究应用

Electrolyte Additive in Battery Technology

One of the most significant applications of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide is as an electrolyte additive in lithium-ion batteries. Its role is crucial in enhancing the performance and longevity of these batteries through the following mechanisms:

- Film-Forming Agent : DTD contributes to the formation of a stable and ionically conductive solid electrolyte interphase (SEI) on the electrode surfaces. This SEI layer is vital for maintaining battery efficiency by improving cycling stability and Coulombic efficiency .

- Interfacial Properties : Studies show that incorporating DTD into battery systems can significantly reduce impedance and voltage drop during operation. This leads to better overall performance in both lithium-ion and emerging potassium-ion and sodium-ion battery technologies .

- Synthesis Methods : The synthesis of DTD can be optimized using continuous flow microreaction technology. Research indicates that under specific conditions (e.g., temperature and catalyst concentration), yields can reach as high as 92.22%, which is beneficial for scaling production for industrial applications .

Organic Synthesis Reagent

In organic chemistry, this compound serves as an important reagent for modifying nucleoside structures. Its unique chemical properties allow it to participate in various reactions that are essential for synthesizing complex organic molecules:

- Nucleoside Modification : DTD can be utilized to introduce functional groups into nucleosides, which are fundamental building blocks in biochemistry. This modification is significant for developing new pharmaceuticals and therapeutic agents.

- Kinetic Studies : Research into the kinetics of reactions involving DTD has revealed important insights into its behavior in different chemical environments. Understanding these kinetics aids chemists in designing more efficient synthetic pathways .

Therapeutic Potential

Emerging studies suggest that derivatives of 1,3,2-dioxathiolane compounds exhibit inhibitory activity against thiol proteases , which are enzymes implicated in various diseases:

- Thiol Protease Inhibition : The compound has shown promise in inhibiting proteases such as calcium-dependent neutral protease (CANP) and cathepsins B, H, and L. This inhibition could be beneficial in treating conditions like myotonic dystrophy, inflammation-related diseases, and certain cancers .

- Potential Applications : Given its inhibitory effects on specific proteases involved in disease processes, DTD derivatives could be explored further for their therapeutic applications in drug development aimed at mitigating or treating various health conditions .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Battery Technology | Electrolyte additive for lithium-ion batteries | Enhances cycling stability and Coulombic efficiency |

| Organic Synthesis | Reagent for nucleoside modification | Facilitates the synthesis of complex organic molecules |

| Therapeutic Potential | Inhibitor of thiol proteases | Potential treatment for diseases related to protease activity |

Case Studies

- Lithium-Ion Batteries : A study demonstrated that incorporating DTD into a lithium-ion battery system improved the interfacial properties between electrodes and electrolytes significantly. The findings indicated reduced impedance and enhanced energy efficiency during discharge cycles .

- Organic Synthesis : Research highlighted the successful modification of nucleosides using DTD as a reagent. The resulting compounds showed enhanced biological activity compared to their unmodified counterparts .

作用机制

The mechanism of action of 1,3,2-dioxathiolane, 4-propyl-, 2,2-dioxide involves its interaction with molecular targets through its reactive functional groups. In battery applications, the compound modifies the solvation structure of lithium ions, optimizing the solid-electrolyte interphase (SEI) and reducing the energy barrier for lithium deposition . This results in improved battery performance and reduced formation of "dead lithium" .

相似化合物的比较

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide can be compared with other similar compounds such as:

Ethylene Sulfate: Similar in structure but lacks the propyl group, making it less versatile in certain applications.

Vinylene Carbonate: Used as an electrolyte additive in batteries but has different electrochemical properties.

1,3,2-Dioxathiolane, 2,2-dioxide: Lacks the propyl group, which affects its reactivity and application scope.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial fields.

生物活性

1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide (CAS No. 165108-64-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : CHOS

- Molar Mass : 166.2 g/mol

- Density : 1.264 g/cm³ (predicted)

- Boiling Point : 249.2 °C (predicted)

The biological activity of 1,3,2-dioxathiolane derivatives is primarily attributed to their ability to interact with various biomolecules. The compound may act through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in various metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially affecting bacterial and fungal cell walls.

- Anticancer Properties : The compound's structural features may allow it to interfere with cancer cell proliferation.

Biological Activity

1,3,2-Dioxathiolane derivatives have been evaluated for various biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal effects.

- Antioxidant Activity : Some derivatives show moderate antioxidant properties.

- Cytotoxicity : In vitro studies have indicated that certain analogs can induce cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | |

| Antioxidant | Moderate activity compared to standards | |

| Cytotoxicity | Induced cytotoxicity in cancer cell lines |

Case Studies and Research Findings

Several studies have explored the biological implications of dioxathiolane compounds:

- Anticancer Activity : A study demonstrated that derivatives of dioxathiolane showed cytotoxic effects against A549 lung cancer cells. The IC values ranged from 11.20 µg/ml to 59.61 µg/ml for different derivatives, indicating promising anticancer potential ( ).

- Antimicrobial Studies : Research has shown that compounds similar to 1,3,2-dioxathiolane exhibit significant antibacterial activity against a range of pathogens. This suggests potential applications in treating infections ().

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins involved in disease processes ( ).

属性

IUPAC Name |

4-propyl-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-2-3-5-4-8-10(6,7)9-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTRGXMFFGBWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476327 | |

| Record name | 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165108-64-5 | |

| Record name | 1,3,2-Dioxathiolane, 4-propyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。